molecular formula C13H11ClN2O2 B8468155 Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate

Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate

Cat. No.: B8468155
M. Wt: 262.69 g/mol
InChI Key: IIMKGDYRCXYMQE-UHFFFAOYSA-N
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Description

Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-chloropyrazin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate typically involves the esterification of [4-(3-chloropyrazin-2-yl)phenyl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: [4-(3-chloropyrazin-2-yl)phenyl]acetic acid.

    Reduction: [4-(3-chloropyrazin-2-yl)phenyl]methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-(3-bromopyrazin-2-yl)phenyl]acetate: Similar structure with a bromine atom instead of chlorine.

    Methyl [4-(3-fluoropyrazin-2-yl)phenyl]acetate: Similar structure with a fluorine atom instead of chlorine.

    Methyl [4-(3-iodopyrazin-2-yl)phenyl]acetate: Similar structure with an iodine atom instead of chlorine.

Uniqueness

Methyl 2-(4-(3-chloropyrazin-2-yl)phenyl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 2-[4-(3-chloropyrazin-2-yl)phenyl]acetate

InChI

InChI=1S/C13H11ClN2O2/c1-18-11(17)8-9-2-4-10(5-3-9)12-13(14)16-7-6-15-12/h2-7H,8H2,1H3

InChI Key

IIMKGDYRCXYMQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.40 g (1.6 mmol) of [4-(3-chloropyrazin-2-yl)phenyl]acetic acid in 3.0 mL of DMF was added 0.67 g (4.8 mmol) of potassium carbonate and 0.14 mL (2.3 mmol) iodomethane. After 1 h at 40° C., the reaction mixture was cooled, diluted with CH2Cl2, washed three times with water followed by brine. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (silica gel, linear gradient 0-75% EtOAc in hexanes) afforded 0.15 g (36%) methyl [4-(3-chloropyrazin-2-yl)phenyl]acetate. ES-MS M+1=263.0.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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